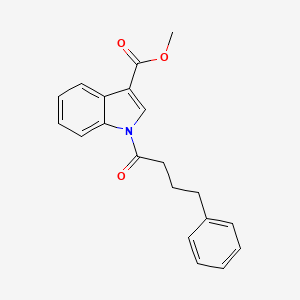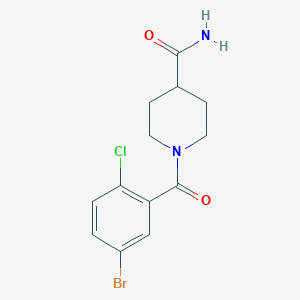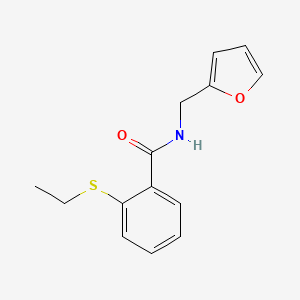
methyl 1-(4-phenylbutanoyl)-1H-indole-3-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 1-(4-phenylbutanoyl)-1H-indole-3-carboxylate, also known as Eutylone, is a synthetic stimulant drug that belongs to the cathinone class. It is a derivative of β-keto amphetamine and has a similar chemical structure to other synthetic cathinones such as methylone and ethylone. Eutylone has gained popularity as a recreational drug due to its stimulant and euphoric effects. However, it has also been the subject of scientific research due to its potential therapeutic applications.
Mecanismo De Acción
Methyl 1-(4-phenylbutanoyl)-1H-indole-3-carboxylate acts as a reuptake inhibitor of dopamine, norepinephrine, and serotonin. It also acts as a releasing agent of these neurotransmitters, leading to increased levels of these chemicals in the brain. This results in the stimulant and euphoric effects of the drug.
Biochemical and Physiological Effects:
This compound has been shown to increase heart rate, blood pressure, and body temperature. It also causes increased levels of dopamine, norepinephrine, and serotonin in the brain, leading to feelings of euphoria and increased energy. However, it can also cause adverse effects such as anxiety, paranoia, and psychosis.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Methyl 1-(4-phenylbutanoyl)-1H-indole-3-carboxylate has advantages in laboratory experiments due to its potency and selectivity for certain neurotransmitter systems. However, its potential for abuse and adverse effects must be taken into consideration when conducting research.
Direcciones Futuras
There are several potential future directions for research on methyl 1-(4-phenylbutanoyl)-1H-indole-3-carboxylate. These include further investigation into its therapeutic applications, such as its potential use in the treatment of drug addiction and psychiatric disorders. Additionally, research could focus on developing safer and more effective derivatives of this compound with fewer adverse effects.
Métodos De Síntesis
Methyl 1-(4-phenylbutanoyl)-1H-indole-3-carboxylate is synthesized through a multi-step process starting with the reaction of 4-phenylbutyric acid with thionyl chloride to form 4-phenylbutanoyl chloride. This intermediate is then reacted with indole-3-carboxylic acid to form the final product, this compound.
Aplicaciones Científicas De Investigación
Methyl 1-(4-phenylbutanoyl)-1H-indole-3-carboxylate has been studied for its potential therapeutic applications in the treatment of various psychiatric disorders such as depression, anxiety, and post-traumatic stress disorder (PTSD). It has also been investigated for its potential use as a cognitive enhancer and as a treatment for drug addiction.
Propiedades
IUPAC Name |
methyl 1-(4-phenylbutanoyl)indole-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19NO3/c1-24-20(23)17-14-21(18-12-6-5-11-16(17)18)19(22)13-7-10-15-8-3-2-4-9-15/h2-6,8-9,11-12,14H,7,10,13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VKKQANSPFSDRKU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CN(C2=CC=CC=C21)C(=O)CCCC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-methoxy-5-{[(4-methoxy-3-biphenylyl)amino]methyl}phenol](/img/structure/B5714985.png)
![N-(4-{[4-(2-furoyl)-1-piperazinyl]carbonyl}phenyl)acetamide](/img/structure/B5714993.png)

![2-(4-biphenylyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B5715004.png)


![1-[2-methyl-5-(pyrrolidin-1-ylsulfonyl)benzoyl]piperidine](/img/structure/B5715032.png)


![N'-[(2,4-dichlorobenzoyl)oxy]-2-pyridinecarboximidamide](/img/structure/B5715047.png)
![6-{2-[4-(benzyloxy)benzylidene]hydrazino}-2,4,5-trichloronicotinonitrile](/img/structure/B5715053.png)
![N-{2-methoxy-5-[(3-oxo-3,4-dihydro-1(2H)-quinoxalinyl)sulfonyl]phenyl}acetamide](/img/structure/B5715064.png)